2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
Description
2-(3,5-Diethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole-derived aldehyde characterized by a 1H-pyrazole ring substituted with ethyl groups at the 3- and 5-positions and an acetaldehyde moiety at the 1-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol.
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMHZDMKMDXNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 3,5-Diethylpyrazole Core
The pyrazole ring substituted with ethyl groups at positions 3 and 5 is typically synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone).
- React hydrazine hydrate with pentane-2,4-dione in acetic acid or ethanol under reflux conditions.
- The reaction proceeds via cyclocondensation, forming the 3,5-diethylpyrazole ring.
- Isolation is achieved by precipitation or extraction, followed by purification through recrystallization.
Example data from related pyrazole syntheses:
| Parameter | Condition/Result |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0°C to room temperature, then reflux |
| Reaction time | 24 hours |
| Yield | Up to 88% (for similar pyrazole derivatives) |
| Product state | White crystalline solid |
| Melting point | ~173–175 °C (for 3,5-dimethyl analog) |
This method is adapted from syntheses of 3,5-dimethylpyrazole derivatives and can be extrapolated to diethyl substitution by using pentane-2,4-dione or similar diketones with ethyl substituents.
Alternative Synthetic Routes
Some literature reports alternative modular syntheses of pyrazole derivatives, which could be adapted for 3,5-diethyl substitution:
One-pot two-component synthesis:
React hydrazones derived from aryl aldehydes with substituted acetophenones in the presence of catalytic iodine and acid in ethanol. Although primarily for diarylpyrazoles, modifications could allow introduction of alkyl substituents.Cross-coupling approaches:
Suzuki or other palladium-catalyzed cross-coupling reactions can be used to attach pyrazole rings to various substituents, but these are more common for aryl substitutions rather than alkyl groups like ethyl.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation + N-alkylation | Hydrazine + pentane-2,4-dione; bromoacetaldehyde | Acetic acid reflux; K2CO3, DMF, 60–80 °C | 70–88 | Straightforward, scalable | Requires careful alkylation control |
| Vilsmeier-Haack formylation | 3,5-diethylpyrazole; DMF + POCl3 | 0°C to RT, 2–4 h | 75–90 | Direct aldehyde introduction | Use of corrosive reagents |
| One-pot hydrazone condensation | Hydrazones + substituted ketones | I2, acid catalyst, ethanol, reflux | Moderate | Modular, mild conditions | Mostly for diarylpyrazoles |
Analytical Data and Characterization
Typical characterization of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde includes:
- [^1H NMR](pplx://action/followup): Signals corresponding to ethyl groups (triplets and quartets), pyrazole ring protons, and aldehyde proton (~9–10 ppm).
- [^13C NMR](pplx://action/followup): Signals for pyrazole carbons, ethyl carbons, and aldehyde carbon (~190–200 ppm).
- Melting point: Depending on purity, usually crystalline solid.
- Mass spectrometry: Molecular ion peak consistent with molecular weight.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(3,5-diethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Pyrazole Substituents
The substituents on the pyrazole ring significantly influence physicochemical properties and reactivity. Key comparisons include:
- Ethyl vs.
- Electronic Effects: Ethyl groups are stronger electron donors than methyl groups, which may modulate the pyrazole ring’s aromaticity and the aldehyde’s electrophilicity.
Functional Group Derivatives
The functional group attached to the pyrazole ring dictates reactivity and application:
- Aldehyde vs. Carboxylic Acid : The aldehyde group offers reactivity for condensation reactions, whereas the carboxylic acid facilitates salt formation and metal binding.
- Hydrazide Derivatives : The hydrazide group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide enables use in heterocyclic syntheses (e.g., triazoles) .
Biological Activity
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and implications for drug development.
This compound features a pyrazole ring substituted with ethyl groups, enhancing its lipophilicity and biological activity. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols, which may influence its pharmacological properties .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Percentage Inhibition |
|---|---|---|
| IL-6 | 10 | 50% |
| TNF-α | 10 | 45% |
| IL-1β | 10 | 40% |
The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors in biological systems. It may modulate signaling pathways related to inflammation and microbial resistance .
Case Studies
Several case studies have explored the effects of this compound in vivo. For instance, a study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced arthritis. The results indicated a promising therapeutic potential for inflammatory diseases .
Comparison with Related Compounds
When compared to structurally similar compounds such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, the diethyl derivative shows enhanced biological activity due to the increased steric bulk and hydrophobic interactions conferred by the ethyl groups. This structural variation may lead to differences in pharmacokinetic profiles and therapeutic efficacy .
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (%) |
|---|---|---|
| This compound | 16 - 64 µg/mL | 40 - 50% |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | 32 - 128 µg/mL | 30 - 40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
